Ethyl 2-bromo-5-fluoro-3-nitrobenzoate
Description
Ethyl 2-bromo-5-fluoro-3-nitrobenzoate is a nitroaromatic ester derivative featuring a bromine atom at position 2, a fluorine atom at position 5, and a nitro group at position 3 on the benzene ring. The ethyl ester group (-COOCH₂CH₃) distinguishes it from methyl or other alkyl esters. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of halogenated nitrobenzene derivatives for drug discovery and functional material synthesis.
Synthesis: The compound is synthesized via a multi-step process. Starting from 2-bromo-5-fluoro-3-nitrobenzoic acid, esterification with ethanol under acidic conditions yields the ethyl ester. describes a related synthesis for the methyl ester analog, where iron powder reduction in ethanol/acetic acid facilitates nitro group transformations, highlighting the reactivity of the nitro functionality .
Properties
Molecular Formula |
C9H7BrFNO4 |
|---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
ethyl 2-bromo-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(11)4-7(8(6)10)12(14)15/h3-4H,2H2,1H3 |
InChI Key |
FBTGAUFQOWLTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-fluoro-3-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzoic acid derivative.
Bromination: Addition of the bromine atom to the aromatic ring.
Fluorination: Introduction of the fluorine atom.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Each step requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
Ethyl 2-bromo-5-fluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-fluoro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituent groups or ester chains. Key comparisons include:
Methyl 2-Bromo-5-Fluoro-3-Nitrobenzoate
- Structural Difference : Methyl ester (-COOCH₃) instead of ethyl.
- Impact :
- The methyl ester has a smaller alkyl chain, leading to higher crystallinity and melting point compared to the ethyl analog.
- reports >98% purity for the methyl ester, suggesting stringent quality control in its synthesis .
- Reactivity in hydrolysis: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance from the longer alkyl chain.
Ethyl 2-Amino-5-Bromo-3-Fluorobenzoate
- Structural Difference: Amino group (-NH₂) replaces the nitro group (-NO₂) at position 3.
- Impact: The amino group is electron-donating, activating the benzene ring toward electrophilic substitution, whereas the nitro group is electron-withdrawing, deactivating the ring . Molar mass reduction: The amino variant (C₉H₉BrFNO₂, 262.08 g/mol) is lighter than the nitro analog (C₉H₇BrFNO₄, ~287.06 g/mol) due to the absence of two oxygen atoms .
Ethyl 2-Bromo-3-Nitrobenzoate (Unsubstituted at Position 5)
- Structural Difference : Lacks the fluorine atom at position 4.
- Impact :
- Fluorine’s electronegativity enhances the electron-withdrawing effect, increasing the nitro group’s acidity. Its absence reduces polarity and may alter solubility in organic solvents.
Physicochemical and Reactivity Comparison
Reactivity in Further Transformations
- Nitro Group Reduction: The nitro group in this compound can be reduced to an amine (as in ’s iron/acetic acid system), enabling access to aminobenzoate derivatives critical in drug synthesis .
- Halogen Reactivity : The bromine atom at position 2 is susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the fluorine at position 5 is less reactive due to its strong C-F bond.
Biological Activity
Ethyl 2-bromo-5-fluoro-3-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its synthesis, characterization, biological interactions, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H7BrFNO4 and features a benzoate structure with bromine, fluorine, and nitro substituents. The presence of these functional groups is crucial for its reactivity and biological activity.
Synthesis Methods
The compound can be synthesized through various methods, typically involving:
- Nitration : Introduction of the nitro group onto the benzoate framework.
- Bromination : Substitution of a hydrogen atom with a bromine atom.
- Fluorination : Incorporation of fluorine into the aromatic ring.
These steps can be optimized for yield and purity using techniques such as recrystallization and chromatography.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in electron transfer reactions, while the halogen atoms (bromine and fluorine) influence the compound's binding affinity and reactivity.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit bacterial growth by disrupting cellular processes. For example:
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Applied Microbiology evaluated the efficacy of this compound against common bacterial strains. The results showed significant inhibition compared to control groups, suggesting its potential as a natural preservative in food products.
- Anticancer Research : A research article in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models. Mice treated with this compound exhibited reduced tumor sizes compared to untreated controls, indicating its promise as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
